Gly-Gly-Tyr-Arg = 97 HPLC 70195-20-9 - Sigma-Aldrich:
Gly-gly-tyr-arg serves as a model peptide in research focused on optimizing techniques for separating complex mixtures of peptides. Scientists can use this well-defined peptide to evaluate the performance of separation methods like Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) [2]. By studying how effectively Gly-gly-tyr-arg separates from other peptides, researchers can refine these techniques and improve the analysis of complex biological samples.
Gly-Gly-Tyr-Arg = 97 HPLC 70195-20-9 - Sigma-Aldrich:
Gly-gly-tyr-arg finds use as a model substrate for studying the chemistry of cross-linking reagents. These reagents are used to link proteins together to study their interactions or stabilize them for further analysis. Researchers can use Gly-gly-tyr-arg to understand how specific cross-linking reagents, like 3,3′-dithiobis(sulfosuccinimidylpropionate) (DTSSP), react with peptides [3]. This knowledge helps scientists develop more efficient and targeted cross-linking strategies for various protein research applications.
Glycyl-glycyl-tyrosyl-arginine, commonly referred to as Gly-gly-tyr-arg, is a tetrapeptide composed of four amino acids: two glycine residues, one tyrosine residue, and one arginine residue. Its molecular formula is C19H29N7O6, and it has a molecular weight of approximately 421.48 g/mol . The structure of Gly-gly-tyr-arg features a sequence where the glycine residues are linked to tyrosine and arginine through peptide bonds, forming a linear chain that can adopt various conformations in solution.
As mentioned earlier, GGYR functions as an inhibitor of the enzyme papain. The exact mechanism is not fully elucidated, but it likely involves binding to the active site of papain, the region responsible for substrate (protein) binding and cleavage []. This binding prevents papain from interacting with its target substrates, thereby inhibiting its enzymatic activity. The positively charged arginine side chain of GGYR might be crucial for interaction with the negatively charged residues in the papain active site [].
Gly-gly-tyr-arg exhibits various biological activities attributed to its constituent amino acids. Tyrosine is known for its role in neurotransmitter synthesis and antioxidant properties, while arginine plays a crucial role in nitric oxide production and immune function. The combination of these residues may enhance the peptide's ability to modulate physiological processes such as hormone regulation and immune response. Research indicates that peptides containing tyrosine and arginine can exhibit neuroprotective effects and influence metabolic pathways .
Gly-gly-tyr-arg can be synthesized through several methods:
Gly-gly-tyr-arg has several applications across various fields:
Studies on Gly-gly-tyr-arg interactions have focused on its binding affinity with receptors and enzymes due to the presence of arginine and tyrosine. For instance, research has shown that peptides containing arginine can enhance cell signaling pathways by interacting with specific receptors involved in growth factor signaling . Additionally, its antioxidant properties may allow it to interact with metal ions, thereby preventing oxidative stress.
Gly-gly-tyr-arg shares structural similarities with several other peptides. Below are some comparable compounds along with their unique features:
Compound Name | Structure | Unique Features |
---|---|---|
Glycyl-tyrosyl | Gly-Tyr | Involves only one glycine and lacks arginine |
Tyrosyl-glycyl | Tyr-Gly | Contains tyrosine but no arginine |
Arginyl-glycyl | Arg-Gly | Focuses on arginine's role without tyrosine |
Glycyl-glycyl | Gly-Gly | Similar structure but lacks aromatic properties |
Gly-gly-tyr-arg is unique due to the combination of two glycine residues with both a hydrophilic (arginine) and an aromatic (tyrosine) side chain, which may influence its solubility and biological activity compared to these similar compounds.
Glycyl-glycyl-tyrosyl-arginine exhibits the molecular formula C₁₉H₂₉N₇O₆, representing a tetrapeptide composed of four amino acid residues linked by peptide bonds [1]. The compound possesses a molecular weight of 451.48 daltons, with an exact mass determined to be 451.21793167 daltons through high-resolution mass spectrometry [7] [9]. The Chemical Abstracts Service registry number for this tetrapeptide is 70195-20-9, and it is catalogued in the PubChem database under compound identification number 125825 [1] [7].
The molecular composition includes 19 carbon atoms, 29 hydrogen atoms, 7 nitrogen atoms, and 6 oxygen atoms, arranged in a linear peptide chain configuration [1] [11]. The compound exists as a zwitterionic species under physiological conditions, with the molecular weight calculation accounting for the loss of three water molecules during peptide bond formation between the constituent amino acids [7].
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₉N₇O₆ |
Molecular Weight | 451.48 Da |
Exact Mass | 451.21793167 Da |
CAS Number | 70195-20-9 |
PubChem CID | 125825 |
SMILES Notation | C1=CC(=CC=C1CC@@HNC(=O)CNC(=O)CN)O |
The primary sequence of glycyl-glycyl-tyrosyl-arginine follows the arrangement glycine-glycine-tyrosine-arginine from the amino terminus to the carboxyl terminus [1] [11]. This tetrapeptide sequence is commonly abbreviated as glycyl-glycyl-tyrosyl-arginine in systematic nomenclature, with the International Union of Pure and Applied Chemistry condensed notation written as H-Gly-Gly-Tyr-Arg-OH [1].
The peptide backbone consists of three peptide bonds connecting the four amino acid residues, with the amino terminus bearing a free amino group and the carboxyl terminus containing a free carboxyl group [1] [11]. The sequence exhibits a specific arrangement where two glycine residues occupy the first and second positions, providing maximum conformational flexibility, followed by tyrosine at the third position contributing aromatic character, and arginine at the fourth position imparting basic properties [8].
Position | Amino Acid | Three-Letter Code | Single-Letter Code | Molecular Formula | Side Chain Type |
---|---|---|---|---|---|
1 | Glycine | Gly | G | C₂H₅NO₂ | Nonpolar |
2 | Glycine | Gly | G | C₂H₅NO₂ | Nonpolar |
3 | Tyrosine | Tyr | Y | C₉H₁₁NO₃ | Polar aromatic |
4 | Arginine | Arg | R | C₆H₁₄N₄O₂ | Basic |
The sequential arrangement creates a peptide with distinct functional domains, where the amino-terminal glycyl-glycyl dipeptide unit provides conformational freedom, the central tyrosine residue offers aromatic interaction capability, and the carboxyl-terminal arginine contributes positive charge and hydrogen bonding potential [8].
Glycyl-glycyl-tyrosyl-arginine demonstrates amphiphilic properties due to its combination of hydrophobic and hydrophilic amino acid residues [11]. The compound exhibits a net positive charge of +1 at physiological pH 7.0, primarily attributed to the protonated guanidinium group of the arginine residue [7] [11]. The estimated isoelectric point ranges between 10-11, reflecting the basic nature imparted by the arginine residue [19].
The tetrapeptide displays moderate water solubility, with reported solubility of 2 milligrams per milliliter in aqueous solution, producing clear and colorless solutions [11]. The compound requires storage at -20°C to maintain stability, and commercial preparations typically achieve purity levels of 97% or higher as determined by high-performance liquid chromatography [11].
The molecular structure contains eight hydrogen bond donors and six hydrogen bond acceptors, contributing to its ability to form extensive hydrogen bonding networks with target proteins [5]. The peptide backbone possesses approximately 12 rotatable bonds, primarily concentrated in the arginine side chain and the flexible glycyl-glycyl segment, providing significant conformational adaptability [8] [15] [16].
Property | Value |
---|---|
Net Charge at pH 7 | +1 |
Isoelectric Point | ~10-11 |
Water Solubility | 2 mg/mL |
Hydrogen Bond Donors | 8 |
Hydrogen Bond Acceptors | 6 |
Rotatable Bonds | 12 |
Storage Temperature | -20°C |
Purity (HPLC) | ≥97% |
The stereochemical configuration of glycyl-glycyl-tyrosyl-arginine features L-stereochemistry for the tyrosine and arginine residues, while the glycine residues lack chiral centers [1] [8]. The tetrapeptide adopts multiple conformational states in aqueous solution due to the high flexibility imparted by the two glycine residues at positions 1 and 2 [15] [16].
Computational studies and nuclear magnetic resonance spectroscopy indicate that the peptide predominantly exists in extended conformations, with approximately 35-40% adopting extended beta-strand-like conformations [12] [29]. Type II beta-turn conformations account for 20-25% of the conformational ensemble, particularly stabilized by the glycyl-glycyl sequence through hydrogen bonding interactions [12] [20].
Random coil conformations represent 25-30% of the total conformational distribution, reflecting the entropic preference for disordered states in aqueous solution [15] [16]. Compact folded states comprise only 5-10% of the ensemble, typically involving intramolecular interactions between the tyrosine aromatic ring and the arginine guanidinium group [18] [21].
The conformational flexibility is primarily governed by the phi and psi dihedral angles of the glycine residues, which can access all regions of Ramachandran space without steric hindrance [15] [17]. The tyrosine residue shows preference for beta-sheet conformations due to aromatic constraints, while the arginine residue typically adopts extended conformations to optimize solvation of its charged side chain [8] [18].
Conformation Type | Population (%) | Stabilizing Factors | Functional Role |
---|---|---|---|
Extended β-strand | 35-40 | Glycine flexibility, arginine solvation | Optimal enzyme binding |
Type II β-turn | 20-25 | Glycyl-glycyl sequence, hydrogen bonding | Induced fit mechanism |
Random coil | 25-30 | Entropic preference, solvation | Default solution state |
Compact folded | 5-10 | Tyrosine-arginine interactions | Storage conformation |
Semi-extended | 15-20 | Intermediate stabilization | Transition states |
The structure-activity relationships of glycyl-glycyl-tyrosyl-arginine demonstrate clear correlations between specific structural elements and biological function [13]. The glycyl-glycyl dipeptide unit at the amino terminus provides essential conformational flexibility required for effective enzyme inhibition, particularly in papain inhibition where conformational adaptation is critical for binding site recognition [11].
The tyrosine residue at position 3 contributes aromatic interactions through pi-pi stacking and edge-to-face interactions with complementary aromatic residues in target proteins [18] [21]. The phenolic hydroxyl group of tyrosine provides additional hydrogen bonding capability, modulating binding affinity and specificity [18] [21]. Substitution or modification of the tyrosine residue significantly reduces biological activity, indicating its essential role in molecular recognition [12].
The arginine residue at the carboxyl terminus serves as the primary electrostatic anchor, with its guanidinium group forming bidentate hydrogen bonds and electrostatic interactions with negatively charged residues in target proteins [19]. The extended aliphatic side chain of arginine provides hydrophobic contact surface while positioning the charged guanidinium group for optimal electrostatic interactions [19] [21].
The overall charge distribution creates a dipolar molecule with neutral amino-terminal region and positively charged carboxyl-terminal region, determining protein interaction specificity and cellular uptake mechanisms [13]. The hydrophobic-hydrophilic balance achieved through the combination of glycine, tyrosine, and arginine residues enables selective membrane interactions and protein binding [13].
Peptide backbone flexibility allows induced fit binding mechanisms, where the tetrapeptide can adapt its conformation to complement the binding site geometry of target proteins [15] [16]. This conformational adaptability is crucial for the broad-spectrum activity observed against various protease enzymes [24].
Structural Element | Functional Contribution | Activity Relationship |
---|---|---|
Glycyl-glycyl unit | Maximum conformational flexibility | Essential for papain inhibition |
Tyrosine aromatic ring | π-π interactions, aromatic stacking | Required for enzyme recognition |
Tyrosine hydroxyl group | Hydrogen bonding, polarity modulation | Controls binding strength |
Arginine guanidinium group | Electrostatic interactions, binding affinity | Critical for target specificity |
Peptide backbone flexibility | Induced fit binding capability | Enables conformational adaptation |
Charge distribution pattern | Protein interaction selectivity | Determines target specificity |
Hydrophobic-hydrophilic balance | Membrane and protein binding | Controls cellular uptake |
Hydrogen bonding network | Complex stabilization | Affects binding kinetics |